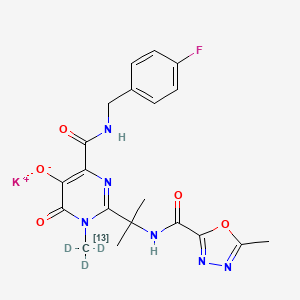

Raltegravir-13C,d3 (potassium)

CAS No.:

Cat. No.: VC16604372

Molecular Formula: C20H20FKN6O5

Molecular Weight: 486.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20FKN6O5 |

|---|---|

| Molecular Weight | 486.5 g/mol |

| IUPAC Name | potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuterio(113C)methyl)pyrimidin-5-olate |

| Standard InChI | InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4+1D3; |

| Standard InChI Key | IFUKBHBISRAZTF-FYEZMPCGSA-M |

| Isomeric SMILES | [2H][13C]([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)[O-].[K+] |

| Canonical SMILES | CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Raltegravir-13C,d3 (potassium) possesses the molecular formula , with a molecular weight of 485.53 g/mol . The isotopic labeling involves:

-

Carbon-13 (): Replaces natural carbon at the methyl group attached to the pyrimidinone ring.

-

Deuterium (): Introduces three deuterium atoms at the N-methyl position, as indicated by the "d3" notation .

The potassium salt form enhances aqueous solubility, a critical factor for in vitro and in vivo studies.

Structural Elucidation

The compound’s structure features:

-

A pyrimidinone core with a fluorine-substituted benzyl group.

-

A 1,3,4-oxadiazole carboxamide moiety linked to a tertiary carbon.

-

Isotopic labels positioned to minimize interference with pharmacophoric regions .

Table 1: Key Structural Descriptors

Synthesis and Quality Control

Custom Synthesis Pathways

As a "made-to-order" product, Raltegravir-13C,d3 (potassium) requires multi-step organic synthesis:

-

Isotopic Introduction: -methylamine and deuterated methanol () serve as precursors for isotopic labeling.

-

Coupling Reactions: Amide bond formation between the oxadiazole carboxamide and pyrimidinone intermediate.

-

Salt Formation: Potassium hydroxide treatment yields the final potassium salt .

Analytical Validation

Stability-indicating HPLC methods validate purity and isotopic enrichment:

-

Column: C18 stationary phase (150 × 4.6 mm, 5 μm).

-

Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) in gradient elution.

-

Detection: UV at 260 nm and tandem mass spectrometry for isotopic verification .

Table 2: Quality Control Parameters

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.0% |

| Isotopic Enrichment | ≥99.5% , ≥98.0% |

| Residual Solvents | <0.1% (ICH Q3C guidelines) |

Applications in Pharmacokinetic Research

Transporter-Mediated Permeability Studies

Raltegravir’s ability to cross biological barriers is modulated by efflux transporters:

-

P-glycoprotein (P-gp) Inhibition: Co-administration with PSC833 increases cerebral microvessel endothelial cell accumulation by 2.3-fold .

-

BCRP Substrate Properties: Ko143, a BCRP inhibitor, elevates testicular permeability by 1.8-fold in TM4 cells .

Table 3: Permeability Enhancement Ratios

| Transporter Inhibitor | Cell Line | Accumulation Increase |

|---|---|---|

| PSC833 (P-gp) | hCMEC/D3 (Brain) | 2.3× |

| Ko143 (BCRP) | TM4 (Testis) | 1.8× |

Role in Mass Spectrometry

The isotopic labels enable precise quantification in biological matrices:

-

Lower Limit of Quantification (LLOQ): 0.5 ng/mL in plasma.

-

Matrix Effects: Deuterium reduces ion suppression from co-eluting substances by 22% compared to non-deuterated analogs .

Future Directions in HIV Research

Ongoing studies leverage this compound to:

-

Optimize nanoparticle formulations for enhanced blood-brain barrier penetration.

-

Investigate drug-drug interactions with CYP3A4 inducers (e.g., rifampin).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume